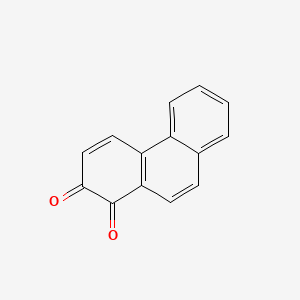
1,2-Phenanthrenequinone
概述
描述
1,2-Phenanthrenequinone is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H8O2. It is an orange, water-insoluble solid that is commonly used in various chemical processes and applications. This compound is known for its unique structure, which consists of two ketone groups attached to a phenanthrene backbone. It is widely used in the synthesis of dyes, agrochemicals, preservatives, and as a ligand in metal complexes .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Phenanthrenequinone can be synthesized through several methods, including:
Oxidation of Phenanthrene: One common method involves the oxidation of phenanthrene using chromic acid in acetic acid.
Electrochemical Oxidation: Another method involves the electrochemical oxidation of phenanthrenequinone moieties-rich carbon materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using chromic acid or other strong oxidizing agents. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反应分析
1,2-Phenanthrenequinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenanthrenequinone derivatives.
Aldol Condensation: It reacts with active methylene compounds in the presence of catalysts like iron(III) chloride to form furan annulated products.
Common reagents used in these reactions include chromic acid, sulfur dioxide, iron(III) chloride, and electron-rich alkenes. The major products formed from these reactions include phenanthrenehydroquinone, furan annulated products, and various phenanthrenequinone derivatives.
科学研究应用
作用机制
The mechanism of action of 1,2-Phenanthrenequinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in electron transfer processes. In biological systems, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
相似化合物的比较
1,2-Phenanthrenequinone can be compared with other similar compounds such as:
9,10-Phenanthrenequinone: Both compounds are quinone derivatives of phenanthrene, but they differ in the position of the ketone groups.
Anthraquinone: Another quinone derivative, anthraquinone, is used in the production of dyes and as an intermediate in the synthesis of various chemicals.
Naphthoquinone: This compound is used in the synthesis of dyes, pharmaceuticals, and as an oxidizing agent.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
phenanthrene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOAVUHOIJMIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205913 | |
| Record name | 1,2-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-12-6 | |
| Record name | 1,2-Phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Phenanthrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1229154.png)
![2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1229156.png)
![4-Amino-3-[(cyclohexylamino)-oxomethyl]-5-isothiazolecarboxylic acid [1-(cyclohexylamino)-1-oxopropan-2-yl] ester](/img/structure/B1229157.png)
![1-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methyl]-N-[(2-methoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1229159.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1229160.png)

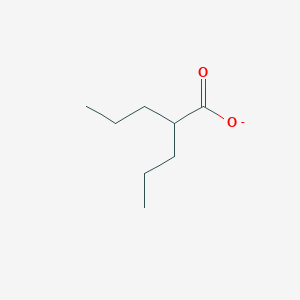
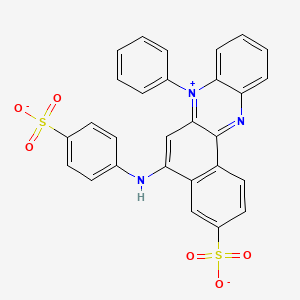
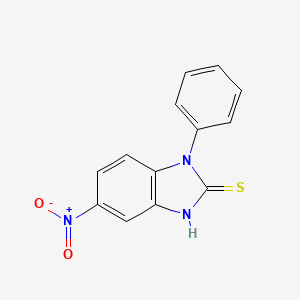
![2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1229169.png)
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyrazinecarboxamide](/img/structure/B1229170.png)
![5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one](/img/structure/B1229173.png)
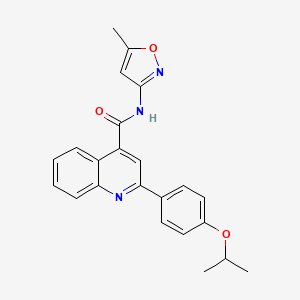
![2-(3-imidazo[1,5-a]pyridinylthio)-N-(4-methylphenyl)acetamide](/img/structure/B1229176.png)
